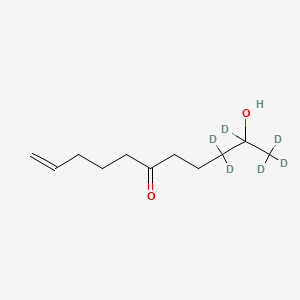
rac 10-Hydroxy-1-undecen-6-one-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac 10-Hydroxy-1-undecen-6-one-d6: is a stable isotope-labeled compound with the molecular formula C11H14D6O2 and a molecular weight of 190.31 . This compound is often used in scientific research due to its unique properties, including its deuterium labeling, which makes it useful in various analytical and biochemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac 10-Hydroxy-1-undecen-6-one-d6 typically involves the incorporation of deuterium atoms into the molecular structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated starting materials. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: rac 10-Hydroxy-1-undecen-6-one-d6 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
rac 10-Hydroxy-1-undecen-6-one-d6 has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of rac 10-Hydroxy-1-undecen-6-one-d6 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into reaction mechanisms and kinetics. This compound can also act as a tracer in metabolic studies, allowing researchers to track the movement and transformation of molecules within biological systems .
Comparación Con Compuestos Similares
10-Hydroxy-1-undecen-6-one: The non-deuterated version of the compound.
10-Hydroxy-1-undecen-6-one-d4: A partially deuterated analog with four deuterium atoms.
10-Hydroxy-1-undecen-6-one-d8: A fully deuterated analog with eight deuterium atoms.
Comparison: rac 10-Hydroxy-1-undecen-6-one-d6 is unique due to its specific deuterium labeling, which provides distinct advantages in analytical and biochemical applications. Compared to its non-deuterated and partially deuterated analogs, this compound offers improved stability and sensitivity in mass spectrometry and NMR spectroscopy.
Propiedades
Fórmula molecular |
C11H20O2 |
|---|---|
Peso molecular |
190.31 g/mol |
Nombre IUPAC |
9,9,10,11,11,11-hexadeuterio-10-hydroxyundec-1-en-6-one |
InChI |
InChI=1S/C11H20O2/c1-3-4-5-8-11(13)9-6-7-10(2)12/h3,10,12H,1,4-9H2,2H3/i2D3,7D2,10D |
Clave InChI |
QOQZFWWLTAMSDW-AYNFZVKDSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])CCC(=O)CCCC=C)O |
SMILES canónico |
CC(CCCC(=O)CCCC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


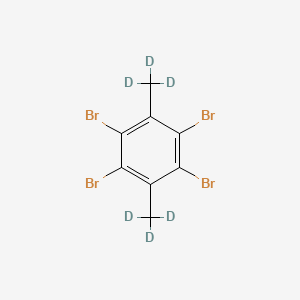
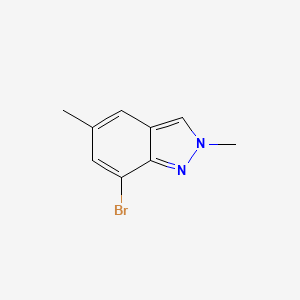
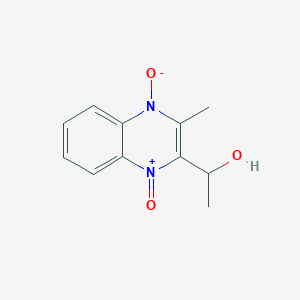
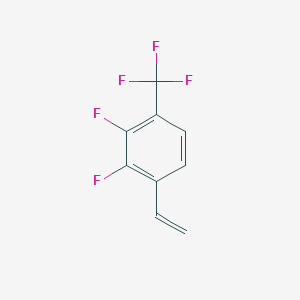
![(5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol](/img/structure/B13448007.png)
![(2S)-N-[bis(diethoxyphosphoryl)methyl]-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]propanamide](/img/structure/B13448025.png)
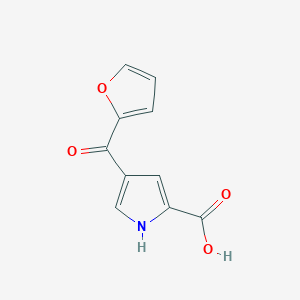
![Tert-butyl 6-{[(benzyloxy)carbonyl]amino}-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13448047.png)
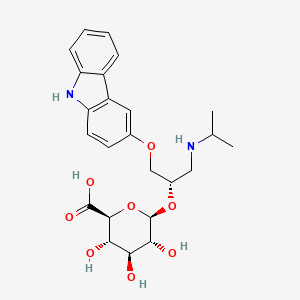
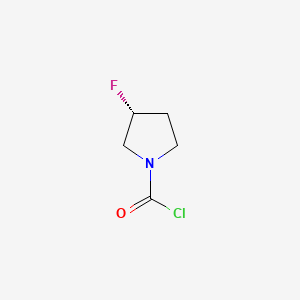
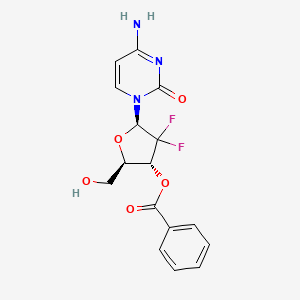
![N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide](/img/structure/B13448061.png)
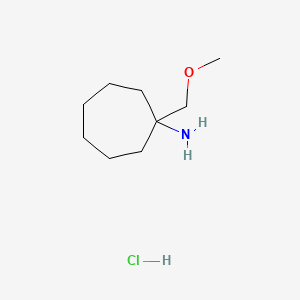
![{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetic acid](/img/structure/B13448073.png)
